molecular formula C15H11N7OS2 B2403457 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 891108-30-8

2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2403457
CAS No.: 891108-30-8
M. Wt: 369.42
InChI Key: BNTWJHUAOBRIDM-UHFFFAOYSA-N
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Description

2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic structure containing nitrogen atoms, and is substituted with a pyridin-3-yl group and a thiazol-2-yl group[_{{{CITATION{{{_2{Efficient synthesis and insecticidal activity of novel pyridin-3-yl-1 ....

Mechanism of Action

Target of Action

The primary target of this compound is the c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a significant target for cancer therapeutics .

Mode of Action

The compound interacts with its target, the c-Met kinase, by binding to it and inhibiting its activity . This inhibition prevents the kinase from performing its normal function, which in turn disrupts the growth and survival of cancer cells .

Biochemical Pathways

The inhibition of c-Met kinase affects several biochemical pathways. Primarily, it disrupts the signaling pathways that promote cell growth and survival. This disruption can lead to the death of cancer cells and prevent the formation of new cancer cells .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and survival. By inhibiting c-Met kinase, the compound disrupts the processes that cancer cells rely on for growth and survival. This can lead to the death of existing cancer cells and prevent the formation of new ones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. One common approach is to react a suitable pyridazine derivative with a thiol-containing compound under specific conditions to introduce the thioacetamide moiety[_{{{CITATION{{{2{Efficient synthesis and insecticidal activity of novel pyridin-3-yl-[1 ...](https://link.springer.com/article/10.1007/s00706-012-0798-1). The reaction conditions often require the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reactions[{{{CITATION{{{1{Design, synthesis, biological evaluation, and docking studies of novel ...](https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra04036h)[{{{CITATION{{{_2{Efficient synthesis and insecticidal activity of novel pyridin-3-yl-1 ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up to produce larger quantities. This involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Efficient synthesis and insecticidal activity of novel pyridin-3-yl-1 ....

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by strong bases like sodium hydride (NaH) and solvents like DMF.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: : It has potential as a biological probe or inhibitor in biochemical assays.

  • Medicine: : It may be explored for its pharmacological properties, such as antitumor or antimicrobial activity[_{{{CITATION{{{_2{Efficient synthesis and insecticidal activity of novel pyridin-3-yl-1 ....

  • Industry: : It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

This compound can be compared to other triazolo[4,3-b]pyridazine derivatives and similar heterocyclic compounds. Its uniqueness lies in the specific substitution pattern and the presence of the thiazol-2-yl group, which may confer distinct biological or chemical properties. Similar compounds include:

  • [1,2,4]Triazolo[4,3-a]quinoxaline derivatives: : Known for their antiviral and antimicrobial activities.

  • Pyridazin-3(2H)-ones: : Used as pharmacophores in medicinal chemistry.

Properties

IUPAC Name

2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7OS2/c23-13(18-14-17-6-7-24-14)9-25-15-20-19-12-4-3-11(21-22(12)15)10-2-1-5-16-8-10/h1-8H,9H2,(H,17,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTWJHUAOBRIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NC=CS4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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